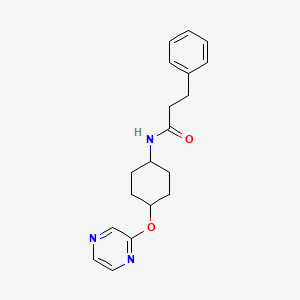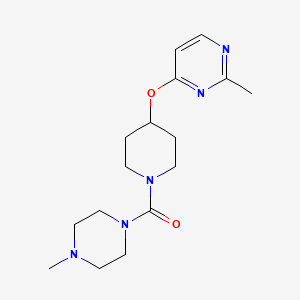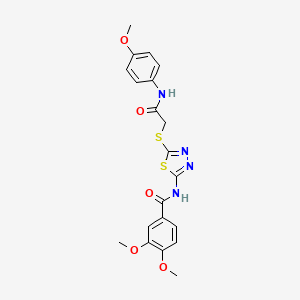![molecular formula C10H16N2O B2666779 8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime CAS No. 1187160-91-3](/img/structure/B2666779.png)
8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime
Descripción general
Descripción
“8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime” is a chemical compound with the empirical formula C10H15NO . It contains a total of 31 bonds, including 15 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 oxime (aliphatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold, such as “8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime”, has attracted attention due to their wide array of interesting biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime” is characterized by a three-membered cyclopropyl ring attached to an eight-membered bicyclic structure . The compound’s InChI string is "1S/C10H15NO/c12-10-5-8-3-4-9(6-10)11(8)7-1-2-7/h7-9H,1-6H2" .Chemical Reactions Analysis
While specific chemical reactions involving “8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime” are not detailed in the available data, compounds with the 8-azabicyclo[3.2.1]octane scaffold are known to undergo a variety of chemical transformations .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine, also known as N-(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine or 8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime:
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in this compound, is crucial in the synthesis of tropane alkaloids. These alkaloids exhibit a wide range of biological activities, making them significant in medicinal chemistry. Research has focused on the enantioselective construction of this scaffold to produce various tropane derivatives with potential therapeutic applications .
Nematicidal Activity
Derivatives of this compound have shown promising nematicidal activity. Specifically, compounds derived from 8-azabicyclo[3.2.1]octane have been evaluated for their effectiveness against plant-parasitic nematodes like Bursaphelenchus xylophilus and Meloidogyne incognita. These derivatives have demonstrated significant lethality and inhibition rates, making them potential candidates for environmentally friendly nematicides .
Neurotransmitter Modulation
The compound’s structure is related to ligands that interact with serotonin (5-HT) receptors. These receptors are involved in various physiological processes, including mood regulation, appetite, and sleep. Research into this compound and its derivatives could lead to the development of new treatments for neurological disorders by modulating serotonin pathways .
Pain and Inflammation Management
N-(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine has been studied for its potential as an inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of bioactive lipids. Inhibiting NAAA can have anti-inflammatory and analgesic effects, making this compound a candidate for pain and inflammation management .
Antimicrobial Properties
Research has indicated that derivatives of the 8-azabicyclo[3.2.1]octane scaffold possess antimicrobial properties. These compounds can be effective against a range of bacterial and fungal pathogens, suggesting their potential use in developing new antimicrobial agents .
Cancer Research
The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in cancer research. Studies have explored its potential to inhibit cancer cell proliferation and induce apoptosis, providing a basis for developing new anticancer therapies .
Synthetic Methodology Development
The synthesis of N-(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine has contributed to advancements in synthetic organic chemistry. The methodologies developed for constructing this complex scaffold have broader applications in synthesizing other biologically active compounds, enhancing the toolkit available to chemists .
Pharmacological Studies
This compound serves as a valuable tool in pharmacological studies to understand the interaction of bicyclic amines with various biological targets. Its unique structure aids in elucidating the mechanisms of action of related compounds, thereby contributing to drug discovery and development .
These applications highlight the versatility and significance of N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine in scientific research, spanning multiple fields from medicinal chemistry to synthetic methodology.
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold Multistep Synthesis and Nematicidal Activity QSAR Studies on a Series of Pyrazole Azabicyclo[3.2.1] Octane
Propiedades
IUPAC Name |
N-(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-11-7-5-9-3-4-10(6-7)12(9)8-1-2-8/h8-10,13H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETQFRXJXPASQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3CCC2CC(=NO)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5,7-Dimethyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2666700.png)




![N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2666708.png)



![3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2666713.png)
![2-Cyclopropyl-5-(pyrrolidin-1-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2666716.png)
![2-tert-butyl-1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2666718.png)
![N-1,3-benzodioxol-5-yl-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2666719.png)